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Abstract
Isovalerophenone, also known as isobutyl phenyl ketone, is an aromatic ketone with

applications in organic synthesis and as a fragrance component. This document provides a

comprehensive overview of its core physical and chemical properties, supported by spectral

data and established experimental protocols. All quantitative data is presented in structured

tables for ease of reference, and key experimental and logical workflows are visualized using

diagrams to facilitate understanding.

Chemical Identity and Physical Properties
Isovalerophenone is chemically defined as 3-methyl-1-phenyl-1-butanone.[1][2] It is a

colorless to pale yellow liquid at room temperature.[1][3] It is characterized by a fresh, fruity,

and sweet odor.[1]

Table 1: Physical and Chemical Properties of Isovalerophenone
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Property Value Source

Molecular Formula C₁₁H₁₄O [1][3][4]

Molecular Weight 162.23 g/mol [1][2]

CAS Number 582-62-7 [1]

Appearance Colorless to pale yellow liquid [1][3]

Density 0.966 g/mL at 25 °C [1]

Boiling Point
72-74 °C at 3 mmHg236-237

°C at 760 mmHg
[1][5]

Refractive Index (n20/D) 1.512 [1]

Flash Point 99 °C (210.2 °F) - closed cup

Solubility
Insoluble in water; soluble in

alcohol and oils
[1]

Vapor Pressure
0.053 mmHg at 25 °C

(estimated)
[5]

Spectroscopic Data
The structural identity of isovalerophenone is confirmed through various spectroscopic

methods. The key spectral features are summarized below.

Table 2: Summary of Spectroscopic Data for Isovalerophenone
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Technique
Key Features and
Expected Chemical Shifts
(δ)

Source

¹H NMR

Signals expected in the

aromatic region (~7.2-8.0

ppm), a doublet for the two

protons on the carbon adjacent

to the carbonyl (~2.8 ppm), a

multiplet for the single proton

on the tertiary carbon (~2.2

ppm), and a doublet for the six

protons of the two methyl

groups (~0.9 ppm).

[3][6][7]

¹³C NMR

A signal for the carbonyl

carbon (~200 ppm), signals for

the aromatic carbons (~128-

137 ppm), and signals for the

aliphatic carbons in the

isobutyl group (~22, 25, and 52

ppm).

[3][8]

Infrared (IR) Spectroscopy

A strong absorption band for

the C=O (ketone) stretch

(~1685 cm⁻¹), C-H stretches

for the aromatic ring (~3000-

3100 cm⁻¹) and aliphatic

groups (~2870-2960 cm⁻¹),

and C=C stretching bands for

the aromatic ring (~1450-1600

cm⁻¹).

[2][3]

Mass Spectrometry (MS) The molecular ion peak (M⁺) at

m/z = 162. The spectrum

would also show characteristic

fragment ions, such as the

benzoyl cation at m/z = 105

[2][4]
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and the loss of the isobutyl

group.

Chemical Properties and Reactivity
Isovalerophenone is a stable compound under normal conditions.[9] It is classified as a

combustible liquid. It is incompatible with strong oxidizing agents, acids, and bases.[9] As a

ketone, it can undergo typical reactions such as nucleophilic addition at the carbonyl carbon

and reactions at the α-carbon.

Safety and Handling
Isovalerophenone is associated with several hazard classifications.[2]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

Personal Protective Equipment (PPE): Recommended PPE includes eye shields, gloves,

and a suitable respirator.

Experimental Protocols
Synthesis of Isovalerophenone
Isovalerophenone can be synthesized through several methods. One common approach is

the Friedel-Crafts acylation of benzene using isovaleryl chloride in the presence of a Lewis acid

catalyst like aluminum chloride (AlCl₃). Another reported method involves the reaction of

benzonitrile with isobutyl magnesium chloride followed by hydration.[1]

Detailed Methodology: Friedel-Crafts Acylation

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a

magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap), and an addition

funnel. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in an

excess of dry benzene (which acts as both solvent and reactant) in the flask. The suspension

is cooled in an ice bath.

Acylation: Isovaleryl chloride (1.0 equivalent) is dissolved in a small amount of dry benzene

and added dropwise to the stirred suspension via the addition funnel over 30-60 minutes.

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is

allowed to warm to room temperature. It is then heated to a gentle reflux (around 50-60°C)

for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

Workup: The reaction mixture is cooled to room temperature and then slowly poured onto

crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride

complex.

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is

extracted two more times with a suitable organic solvent (e.g., diethyl ether or

dichloromethane). The organic layers are combined.

Washing: The combined organic extracts are washed sequentially with dilute HCl, water, a

saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with

brine.[10]

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g.,

Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a

rotary evaporator.

Purification: The crude product is purified by vacuum distillation to yield pure

isovalerophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://documents.thermofisher.com/TFS-Assets/CAD/Reference-Materials/pS45-Fisher-Isoamyl-Acetate.pdf
https://www.benchchem.com/product/b1672632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow: Friedel-Crafts Acylation
1. Charge Benzene &

 AlCl₃ to Flask

2. Add Isovaleryl Chloride
 (Dropwise, 0°C)

3. Reflux Reaction Mixture
 (2-4 hours)

4. Quench with Ice/HCl

5. Separate Layers &
 Extract Aqueous Phase

6. Wash Organic Layer
 (HCl, H₂O, NaHCO₃, Brine)

7. Dry with Na₂SO₄ &
 Concentrate

8. Purify by
 Vacuum Distillation

Pure Isovalerophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis of isovalerophenone.
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Product Analysis and Characterization
The identity and purity of the synthesized isovalerophenone must be confirmed.

Detailed Methodology: Analytical Workflow

Gas Chromatography (GC): A small sample of the purified product is analyzed by GC to

determine its purity. A pure sample should show a single major peak. The assay for

commercially available isovalerophenone is typically ≥98.0% by GC.

NMR Spectroscopy:

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and a ¹H NMR

spectrum is acquired. The resulting spectrum is analyzed for the characteristic chemical

shifts, integration values, and splitting patterns corresponding to the isovalerophenone
structure.[7][8]

¹³C NMR: A ¹³C NMR spectrum is acquired to confirm the number and type of carbon

atoms in the molecule.

Infrared (IR) Spectroscopy: An IR spectrum of a neat sample (liquid film) is obtained. The

presence of the strong carbonyl (C=O) absorption band around 1685 cm⁻¹ is a key

diagnostic feature.

Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight of the

compound by identifying the molecular ion peak.
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Analytical Workflow for Product Characterization

Purity Assessment

Structural Elucidation

Gas Chromatography (GC)
(>98% peak area)

Confirmed Structure
& Purity

NMR Spectroscopy
(¹H and ¹³C)

Infrared (IR) Spectroscopy
(C=O stretch)

Mass Spectrometry (MS)
(Molecular Ion Peak)

Confirmation

Synthesized Product
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Caption: Analytical workflow for isovalerophenone characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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